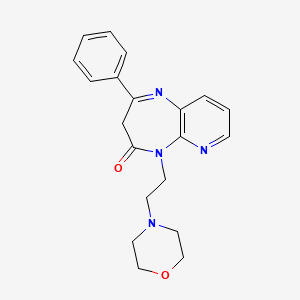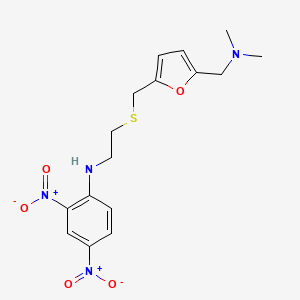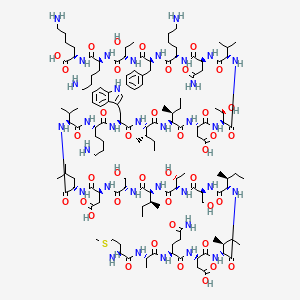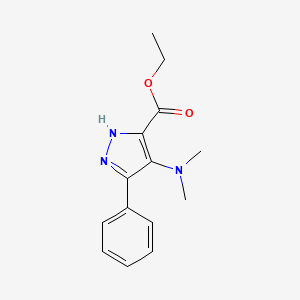
1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylamino group, a phenyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester typically involves the reaction of 1H-pyrazole-3-carboxylic acid with appropriate reagents to introduce the dimethylamino, phenyl, and ethyl ester groups. Common synthetic routes include:
Esterification: The carboxylic acid group of 1H-pyrazole-3-carboxylic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or aryl halides to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
1H-Pyrazole-3-carboxylic acid: A simpler analog without the dimethylamino, phenyl, and ethyl ester groups.
1-Methyl-1H-pyrazole-5-carboxylic acid: A related compound with a methyl group instead of the dimethylamino group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: Compounds with similar pyrazole structures but different substituents.
Uniqueness: 1H-Pyrazole-3-carboxylic acid, 4-(dimethylamino)-5-phenyl-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
91857-68-0 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
ethyl 4-(dimethylamino)-3-phenyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)12-13(17(2)3)11(15-16-12)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H,15,16) |
Clave InChI |
LBBPKAKKXDIVFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



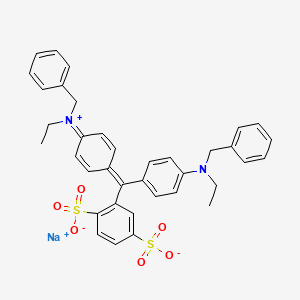
![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)

![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)



